4-Chloro-2,3,5,6-tetrafluorobenzylchloride
Overview
Description
4-Chloro-2,3,5,6-tetrafluorobenzylchloride is a chemical compound with the molecular formula C7H2Cl2F4. It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride typically involves the chlorination and fluorination of benzyl chloride. One common method includes the reaction of benzyl chloride with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of chlorine and fluorine gases. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,5,6-tetrafluorobenzylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted benzyl derivatives.
Oxidation Reactions: Benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Benzyl alcohol derivatives.
Scientific Research Applications
4-Chloro-2,3,5,6-tetrafluorobenzylchloride is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the type of interaction. The pathways involved often include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the tetrafluorobenzyl group.
2,3,5,6-Tetrafluorobenzylchloride: Similar but without the chlorine substitution on the benzyl group.
Uniqueness
4-Chloro-2,3,5,6-tetrafluorobenzylchloride is unique due to the presence of both chlorine and multiple fluorine atoms on the benzyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various specialized applications .
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHGLHUIPYFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Cl)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590726 | |
Record name | 1-Chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60903-83-5 | |
Record name | Benzene, 1-chloro-4-(chloromethyl)-2,3,5,6-tetrafluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60903-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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